L-Lysine L-glutamate

説明

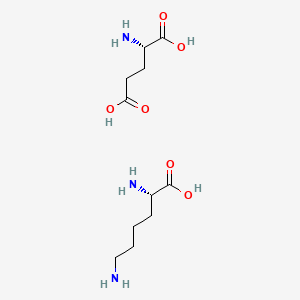

Structure

2D Structure

特性

IUPAC Name |

2-aminopentanedioic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMROMWVNDUGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-52-6 | |

| Record name | L-Lysine L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Conceptual Foundations and Chemical Speciation of L Lysine and L Glutamate Systems

Theoretical Considerations of Zwitterionic and Salt Bridge Formation between Amino Acids

Amino acids with uncharged side chains exist predominantly as zwitterions at physiological pH, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻), resulting in a molecule with no net charge but with distinct positive and negative centers masterorganicchemistry.comwikipedia.org.

L-lysine is a basic amino acid with an additional amino group on its side chain (ε-amino group), in addition to the α-amino and α-carboxyl groups acs.orgnih.gov. At physiological pH, both the α-amino and ε-amino groups are typically protonated, carrying positive charges, while the α-carboxyl group is deprotonated, carrying a negative charge masterorganicchemistry.comwikipedia.org. This gives lysine (B10760008) a net positive charge at neutral pH.

L-glutamic acid is an acidic amino acid with an additional carboxyl group on its side chain (δ-carboxyl group) acs.org. At physiological pH, both the α-carboxyl and δ-carboxyl groups are typically deprotonated, carrying negative charges, while the α-amino group is protonated, carrying a positive charge masterorganicchemistry.comwikipedia.org. This gives glutamic acid a net negative charge at neutral pH.

When L-lysine and L-glutamic acid are combined, particularly in equimolar ratios in aqueous solution, the oppositely charged species are attracted to each other through electrostatic interactions. The positively charged amino groups of lysine (both α and ε) can interact with the negatively charged carboxylate groups of glutamic acid (both α and δ). This electrostatic attraction between charged functional groups on different molecules is fundamental to the formation of ionic bonds and salt bridges brainly.comnih.gov.

Salt bridges are a specific type of non-covalent interaction formed by the close proximity of an oppositely charged acidic and basic group, typically involving a protonated amino group (like those in lysine) and a deprotonated carboxylate group (like those in glutamate) brainly.comnih.govaip.orgfu-berlin.de. These interactions are crucial for stabilizing the structure and conformation of proteins and can also drive the association of free amino acid molecules brainly.comnih.gov. In the context of L-lysine and L-glutamate, salt bridge formation occurs between the positively charged lysine molecule (or its charged groups) and the negatively charged glutamate (B1630785) molecule (or its charged groups).

The formation of a salt bridge can be influenced by the surrounding environment, particularly the presence of water molecules aip.orgfu-berlin.de. While the desolvated amino acids might favor a neutral state, the addition of water can trigger proton transfer, leading to the zwitterionic forms and enabling salt bridge formation as a contact ion pair aip.orgfu-berlin.de. As the hydration increases, the salt bridge can be progressively weakened, potentially leading to solvent-shared or solvent-separated ion pairs fu-berlin.de.

Investigative Paradigms for Intermolecular Association in Aqueous and Solid States

The intermolecular association between L-lysine and L-glutamate has been investigated using various techniques to understand their behavior in both aqueous and solid states.

In aqueous solutions, techniques such as dynamic light scattering (DLS) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the aggregation behavior and interactions between the amino acids acs.orgacs.org. Studies on peptides containing alternating lysine and glutamate sequences have shown spontaneous formation of nanosized assemblies in water, driven by electrostatic interactions between the charged residues acs.org. The stability and size of these assemblies can be influenced by factors such as pH and the arrangement of charged residues acs.org.

The interaction between lysine and glutamate residues is also studied in the context of protein structure and function. X-ray crystallography of enzymes, such as lysine ε-aminotransferase, has revealed specific salt bridge interactions between lysine and glutamate residues that are critical for substrate recognition and enzyme activity researchgate.netnih.gov. These studies demonstrate the importance of precise spatial arrangement and charge distribution for functional intermolecular associations.

In the solid state, techniques like X-ray diffraction (XRD) are crucial for determining the crystal structure and the nature of intermolecular forces, including salt bridges and hydrogen bonds, that stabilize the crystal lattice researchgate.netnih.govacs.org. The crystal structure of L-lysine D-glutamate (an enantiomeric combination) has been determined, revealing the arrangement of molecules and the interactions between them nih.gov. This structure shows infinite sequences containing alternating amino and carboxylate groups, highlighting the role of ionic interactions in the solid state nih.gov.

Fourier transform infrared (FTIR) spectroscopy can also be used to investigate the zwitterionic state and the presence of specific functional groups involved in hydrogen bonding and ionic interactions within the solid material acs.orgscitechnol.com.

Molecular dynamics simulations and theoretical calculations, such as Density Functional Theory (DFT), are employed to model and understand the formation and stability of salt bridges and other intermolecular interactions in different environments, from gas phase to bulk water aip.orgfu-berlin.deacs.org. These computational methods can provide detailed information about proton transfer dynamics, hydrogen bond networks, and the influence of hydration on ionic interactions aip.orgfu-berlin.de.

Phase Behavior and Crystallization Phenomena of Amino Acid Co-Assemblies

The phase behavior of L-lysine and L-glutamate systems is influenced by their interactions in solution and their propensity to form solid phases. The formation of L-lysine L-glutamate as a crystalline powder from aqueous solutions containing equimolar ratios of L-lysine and L-glutamic acid demonstrates a specific phase transition from a dissolved state to a solid, ordered structure google.com.

Crystallization is a key phenomenon in the study of amino acid co-assemblies. The process involves the formation of a supersaturated solution followed by nucleation and crystal growth tandfonline.com. The solubility of amino acids, including lysine and glutamic acid, in water and mixed solvent systems (like water-ethanol) is a critical factor influencing crystallization acs.org. The solubility of charged amino acids like L-lysamic acid and L-glutamic acid tends to decrease significantly with the addition of organic solvents like ethanol (B145695) acs.org.

The crystallization of this compound can be achieved by methods such as complex crystallization from aqueous solutions, potentially with the addition of organic solvents like methanol (B129727) or ethanol to influence solubility and crystal properties google.com. The concentration of the amino acid solution and the solvent composition are important parameters in this process google.com.

The solid form of this compound can exist as a crystalline powder google.comchemsrc.comgoogle.com. The crystallization process can lead to different crystal forms or polymorphs, although specific polymorphs for this compound are not as extensively documented as for some individual amino acids like L-glutamic acid, which can crystallize in α and β forms acs.orgresearchgate.net. The presence of additives can influence the crystallization rate and the resulting crystal form tandfonline.comresearchgate.net. For instance, L-glutamic acid can inhibit the crystallization of L-lysine in water-isopropanol mixtures tandfonline.com.

The formation of co-crystals or salts between amino acids is a recognized phenomenon, driven by the potential for strong intermolecular interactions, including hydrogen bonds and ionic interactions between zwitterionic moieties nih.gov. While the term "co-crystal" is sometimes used broadly, this compound is often described as a salt, formed by the acid-base reaction between the two amino acids cymitquimica.comspectrumchemical.com.

Studies on the crystallization of amino acid salts and co-crystals explore how factors like stoichiometry, solvent, temperature, and the presence of impurities or additives affect the solid-state properties, including crystal structure, morphology, and stability google.comtandfonline.comresearchgate.net. The resulting crystalline powder of this compound is characterized by properties such as bulk density, tapped density, and free water content, which are important for its physical characteristics and potential applications google.com.

The phase behavior can also involve liquid-liquid phase separation, particularly in systems involving charged polypeptides or proteins derived from lysine and glutamate, leading to the formation of coacervates driven by charge-charge interactions nih.govrsc.org. While this compound is a simple salt of the two monomers, the principles of charge-driven phase separation observed in lysine- and glutamate-rich polymers are rooted in the fundamental electrostatic interactions present in the monomer system nih.govrsc.org.

Data Table: Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₂₃N₃O₆ | google.comchemsrc.comdrugfuture.comfda.govnih.gov |

| Molecular Weight | 293.32 g/mol | google.comchemsrc.comdrugfuture.comfda.govnih.gov |

| Appearance | White or off-white crystalline powder | google.comchemsrc.com |

| Odor | Odorless | google.com |

| Taste | Characteristic taste | google.com |

| Solubility in Water | Soluble (forms aqueous solution) | google.comcymitquimica.com |

| Optical Rotation | [α]²² +3.73° (12% in water) | drugfuture.com |

| Free Water Content | Less than 0.1 wt.% (in crystalline powder) | google.com |

| Bulk Density | Greater than 0.4 g/mL (in crystalline powder) | google.com |

| Tapped Density | Greater than 0.5 g/mL (in crystalline powder) | google.com |

| CAS Registry Number | 5408-52-6 | cymitquimica.comchemsrc.comdrugfuture.comfda.govspectrumchemical.com |

Detailed Research Findings:

Studies on the crystallization of this compound from methanol-water mixtures indicate that the process can be optimized to produce crystalline powder with low methanol residue and improved physical properties like bulk and tapped density google.com.

The crystal structure of L-lysine D-glutamate shows that the molecules aggregate into double layers with infinite sequences of alternating amino and carboxylate groups, highlighting the role of ionic interactions in the solid state nih.gov.

Research on peptide models demonstrates that salt bridge formation between lysine and glutamate residues is influenced by hydration, with increasing water content leading to weakening of the contact ion pair aip.orgfu-berlin.de.

Investigations into the effect of amino acid additives on crystallization show that L-glutamic acid can inhibit the crystallization of L-lysine, indicating specific interactions that affect crystal growth tandfonline.com.

Phase diagrams of amino acid-alcohol-water systems reveal that the solubility of L-lysine in water-ethanol mixtures decreases significantly with increasing ethanol concentration acs.org.

Advanced Synthetic Strategies and Derivatization of L Lysine and L Glutamate Constructs

Chemical Methods for the Preparation of L-Lysine and L-Glutamate Derivatives

Chemical synthesis provides versatile routes to modify the α-amino, α-carboxyl, and side-chain functional groups of L-lysine and L-glutamate, yielding diverse derivatives. These modifications are crucial for tailoring the properties of the amino acids for subsequent reactions, such as polymerization or conjugation.

One approach involves the preparation of derivatives for conjugation. For instance, L-glutamic acid and L-lysine derivatives have been used as building blocks for the preparation of bifunctional DTPA-like ligands through bisalkylation reactions. This method utilizes suitably protected amino acid derivatives which are then reacted with a reagent like tert-butyl N-(2-bromoethyl)iminodiacetate. Subsequent deprotection steps yield compounds featuring a carboxylic or amino group available for forming amide bonds with a partner molecule, creating conjugates with chelating subunits. nih.gov

Another significant area of chemical derivatization involves modifying the amino acids for polymerization. This often includes the synthesis of N-carboxyanhydrides (NCAs) from protected L-lysine and L-glutamic acid. For example, the synthesis of amino acid derivatives containing nucleic acid bases has been achieved by reacting L-lysine and L-glutamic acid with nucleic acid bases, followed by polymerization using the NCA method. nih.gov The synthesis of side-chain modified polypeptides also relies on preparing modified NCAs, such as those with oligoethylene glycol segments or mesogens attached via amide or ester linkages to the side chains of lysine (B10760008) or glutamate (B1630785). acs.orgescholarship.org These derivatization steps require careful protection and deprotection chemistry to ensure regioselectivity and preserve the chirality of the amino acids.

Chemical coupling methods are also employed in the synthesis of more complex structures like dendrons and dendronized polymers. For example, L-lysine dendrons have been prepared using urethane (B1682113) or trifluoroacetyl protection/deprotection chemistry, with amide linkages formed by activating the carboxyl group and reacting it with deprotected peripheral amine groups. mdpi.com Similarly, dendronized poly(L-glutamate) has been synthesized by coupling a dendron, prepared through a multi-step approach involving amide bond formation and click chemistry, to a modified poly(L-glutamate) precursor. mdpi.com

Thermal Processing Approaches for Amino Acid Polymerization and Co-Polymer Formation

Thermal processing offers a straightforward method for the polymerization of amino acids, including L-lysine and L-glutamic acid, often leading to the formation of branched or hyperbranched polymers. This approach typically involves heating the amino acid monomers, sometimes in the presence of catalysts, to induce polycondensation through amide bond formation.

Thermal homopolymerization of L-lysine or L-glutamic acid can yield branched polyglutamic acid and polylysine (B1216035). acs.orgunica.it For instance, thermal homopolymerization of L-lysine results in branched polymers, with the Nε amino group being more reactive, leading to a larger proportion of Nε-linked structural elements. mdpi.com The polycondensation of L-lysine can be completed at temperatures around 240–250 °C, although higher temperatures can lead to amino acid degradation. researchgate.net The resulting polylysine structures can exhibit peculiar optical properties, such as excitation-dependent blue fluorescence. researchgate.net The protonation state of L-lysine during hydrothermal treatment can influence the resulting branched structures; alkaline pHs tend to promote branched structures, while high pHs favor linear structures, and acidic conditions can trigger branching. researchgate.net

Co-polymer formation can also be achieved through thermal processing of L-lysine and L-glutamic acid mixtures. The coreaction of these two amino acids via thermal copolymerization produces branched peptide-like polymers. acs.orgunica.it These copolymers can exhibit distinct properties compared to the homopolymers. For example, thermal copolymerization of L-lysine and L-glutamic acid has been shown to induce the formation of two-color centers, resulting in dual fluorescence emission. acs.orgunica.it This dual emission is correlated with intramolecular charge transfer processes between the polymer backbone and the charged side chains of lysine and glutamate residues. acs.orgunica.it

While thermal polymerizations can produce polymers of acceptable molecular weights, they often lack precise control over molecular architecture and molecular weight distribution, typically resulting in broad polydispersities. mdpi.com However, the polymerization process can be modulated by incorporating small molecules containing carboxyl or amino functions or by copolymerizing with Nε-protected L-lysine. mdpi.com

Controlled Synthesis of Polypeptide Architectures Incorporating L-Lysine and L-Glutamate Residues

Controlled synthesis methods are essential for creating polypeptides with defined sequences, molecular weights, and architectures. Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a widely used strategy for the controlled synthesis of polypeptides, offering advantages in achieving high molecular weights and predetermined compositions with narrow molecular weight distributions. nih.govrhhz.net

The ROP of NCAs derived from protected L-lysine and L-glutamic acid allows for the controlled incorporation of these residues into polypeptide chains. For poly(α-L-lysine), the synthesis involves converting ε-primary amine-protected α-L-lysine to the corresponding NCA monomer. nih.gov Various initiating systems have been developed for the living ROP of NCAs, enabling better control over molecular weight and polydispersity. rhhz.net Metal-based initiators, such as those based on cobalt and nickel, have been shown to generate well-defined polypeptides with controlled molecular weights and low polydispersities. rhhz.net Organosilicon reagents, like hexamethyldisilazane (B44280) (HMDS), can also mediate NCA polymerization, offering a metal-free strategy for synthesizing homo- or block polypeptides with predictable molecular weights and narrow molecular weight distributions. mdpi.com

Controlled synthesis allows for the creation of various polypeptide architectures, including linear chains, block copolymers, and side-chain modified polymers. By using appropriately modified NCA monomers, polypeptides with specific functionalities incorporated into the side chains of lysine or glutamate residues can be synthesized. acs.orgescholarship.org This includes incorporating groups that confer properties like water solubility, thermal responsiveness, or the ability to form liquid crystalline phases. acs.orgescholarship.org For example, water-soluble and α-helical polypeptides have been synthesized from lysine and glutamate NCAs modified with oligoethylene glycol segments. escholarship.org

While ROP of NCAs is a powerful method for controlled polypeptide synthesis, challenges remain, including potential side reactions, the need for efficient initiating systems, and achieving precise control over complex architectures. rhhz.net However, ongoing research continues to develop new strategies and catalysts to overcome these limitations and expand the scope of controlled polypeptide synthesis incorporating amino acids like L-lysine and L-glutamate.

Sophisticated Structural Elucidation and Conformational Analysis of L Lysine and L Glutamate Complexes

High-Resolution Crystallographic Analysis of Co-crystals and Polymorphs

Crystallographic analysis provides detailed information about the arrangement of molecules in the solid state, including co-crystals and different polymorphic forms. L-Lysine L-glutamate is formed by complex crystallization google.com. The crystal structure parameters and the minimum asymmetrical unit figure of glutamic acid lysine (B10760008) salt crystal structure have been studied google.com.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon for amino acids like L-glutamic acid. L-glutamic acid has two known crystal polymorphs: a metastable α form (prismatic) and a stable β form (needle-like) researchgate.nettandfonline.com. The β form is generally considered more stable in aqueous solutions tandfonline.com. The presence of other amino acids can influence the polymorphic crystallization of L-glutamic acid, with some, like L-lysine, potentially inhibiting the transformation of α-crystals to β-crystals researchgate.nettandfonline.com. The conformation of L-glutamic acid in the α form differs significantly from that in the β form, with the β crystal conformation being more stable and favorable based on occurrence frequency in various crystal structures researchgate.net.

While the provided information specifically mentions the crystal structure parameters for this compound salt google.com, detailed comparative crystallographic analysis of different polymorphic forms of this compound itself is not extensively detailed in the search results. However, the principles of polymorphism observed in its constituent amino acids, particularly L-glutamic acid, are relevant to understanding the potential for different solid-state forms of the salt.

Spectroscopic Characterization of Intermolecular Interactions (e.g., NMR, FTIR, Circular Dichroism)

Spectroscopic techniques are crucial for probing the molecular structure and intermolecular interactions within this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of this compound in solution. NMR measurements have been used to study the behavior of poly-L-lysine and poly-L-glutamate, showing pH-dependent conformational transitions brainly.com. For instance, NMR has been used to calculate the amount of L-lysine synthesized via different pathways in Corynebacterium glutamicum nih.gov. ¹H NMR spectra for L-lysine have been reported chemicalbook.com. NMR is also utilized in the structural analysis of copolymers containing L-glutamic acid and L-lysine residues acs.orgrsc.orgmdpi.com.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present and the types of intermolecular interactions, such as hydrogen bonding. FTIR absorption spectra of L-glutamic acid and L-lysine in the crystalline state indicate the presence of zwitterionic molecules and the stabilization of the crystalline structure through hydrogen bonds acs.org. FTIR has been used to identify functional groups in L-lysine monohydrochloride and L-glutamic acid hydrochloride powders researchgate.net. Changes in FTIR spectra can indicate polycondensation reactions in films of L-lysine and L-glutamic acid derivatives tandfonline.com. ATR-FTIR studies have shown differences in β-sheet content in complexes formed from poly-L-lysine and poly-L-glutamic acid nih.gov. FTIR analysis has also confirmed the deposition of silica (B1680970) in complexes containing polypeptides, evidenced by characteristic absorption bands acs.org.

Circular Dichroism (CD): Circular Dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure and conformational changes of molecules, particularly polypeptides, in solution. CD spectroscopy measures the differential absorption of right- and left-circularly polarized light google.com. CD has been used to assess the secondary structure of complexes formed from poly(L-lysine) and poly(L-glutamic acid) rsc.org. Studies on copolymers containing L-lysine and L-glutamic acid have utilized CD to examine pH responsiveness and conformational transitions, such as coil-helix transitions uliege.beresearchgate.netresearchgate.net. CD spectra can reveal changes in secondary conformation at different pH values researchgate.net.

Investigation of Conformational Dynamics and Stability in Various Environments

The conformational dynamics and stability of this compound are influenced by its ionic nature and the surrounding environment, particularly pH and temperature. As a salt of two amino acids, this compound contains a positively charged amino group from lysine and a negatively charged carboxyl group from glutamate (B1630785), which contributes to its solubility in water and its potential for ionic interactions cymitquimica.com.

The stability of this compound is reported, and it is noted to be stable under certain conditions chemsrc.compinpools.com. However, it can be sensitive to excess heat and incompatible materials, such as oxidizing agents chemsrc.com.

The conformational behavior of poly-L-lysine and poly-L-glutamate, the polymeric forms of the constituent amino acids, is significantly influenced by pH due to the charge interactions of their side chains brainly.com. Poly-L-lysine is a random coil at neutral pH but becomes α-helical at higher pH values where the amino groups are deprotonated brainly.com. Conversely, poly-L-glutamate can become α-helical at very low pH due to the protonation of its carboxylic acid side chains, which reduces charge repulsion brainly.com. These pH-dependent conformational changes in the individual amino acids and their polymers suggest that the ionic state of the lysine and glutamate residues within this compound will play a crucial role in its conformation and interactions in different environments.

Molecular dynamics simulations can reveal associated intra- and intermolecular binding changes, including intrinsic versus extrinsic charge compensation, the role of hydrogen bonding, and secondary structure changes, aiding in the interpretation of experimental data on polypeptide complexes rsc.org.

Molecular Recognition and Supramolecular Assembly of L Lysine and L Glutamate Derived Systems

Mechanisms of Polyelectrolyte Complexation (e.g., Poly(L-lysine)/Poly(L-glutamic acid))

Polyelectrolyte complexation (PEC) is a widely studied phenomenon involving the spontaneous association of oppositely charged macromolecules in solution. For poly(L-lysine), a cationic polypeptide, and poly(L-glutamic acid), an anionic polypeptide, PEC formation is primarily driven by strong electrostatic interactions between the positively charged lysine (B10760008) residues and the negatively charged glutamate (B1630785) residues. nih.govtandfonline.com This electrostatic attraction leads to the formation of insoluble or soluble complexes depending on various factors, including the polymer ratio, concentration, pH, and ionic strength. nih.govmdpi.comresearchgate.net

The mechanism of PEC formation between polyanions and polycations generally involves several steps: (i) initial formation of primary complexes, (ii) formation of new bonds within these intracomplexes, and (iii) aggregation of the intercomplexes. tandfonline.com While electrostatic interactions are the main driving force, other non-covalent forces such as hydrogen bonding and Van der Waals interactions also contribute to the stability and structure of the resulting complexes. researchgate.net

Research indicates that the formation of secondary structures, such as the antiparallel pleated sheet (β-sheet) structure, can accompany the deposition of PGA and PLL layers in multilayer assemblies. nih.gov This structural change is not always solely explained by charge compensation but can also be influenced by the kinetically favorable insolubilization of the polyelectrolytes at interfaces, with pre-existing β-sheets acting as nuclei for further structure propagation. nih.gov

Studies on the complexation of γ-poly-glutamic acid (PGA) and ε-poly-L-lysine (PLL) have characterized the complexes using techniques like UV-visible spectrophotometry, microelectrophoresis (ζ-potential), and isothermal titration calorimetry (ITC). nih.gov These studies confirm the formation of electrostatic complexes, with a specific mass ratio of polyanion-to-polycation observed at saturation under given conditions. nih.gov

Role of pH and Ionic Strength in Directing Supramolecular Architectures

The assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes are significantly impacted by pH and ionic strength. nih.govrsc.orgrsc.org These environmental factors modulate the charge density of the polypeptides, thereby influencing the strength and extent of electrostatic interactions.

Poly(L-lysine) contains primary amino groups in its side chains with a pKa around 9.85, while poly(L-glutamic acid) has carboxylic acid groups with a pKa around 4.3. rsc.org At low pH, the carboxylic groups of PGA are protonated and neutral, while the amino groups of PLL are protonated and positively charged. As pH increases, PGA becomes deprotonated and negatively charged, and PLL remains positively charged until higher pH values where its amino groups deprotonate. At high pH, PGA is negatively charged, and PLL becomes neutral. rsc.org

Complex formation between PLL and PGA is typically observed in an intermediate pH range where both polypeptides carry significant opposite charges. rsc.org At very low or very high pH values, where one of the polypeptides is largely uncharged, complexation is significantly reduced or absent. rsc.org The surface potential and aggregation stability of the complexes are highly dependent on pH, reflecting the alterations in the electrical characteristics of the polyelectrolytes. nih.gov Insoluble complexes tend to form under pH conditions promoting strong electrostatic attraction, while soluble complexes may form when the attraction is weaker. nih.gov

Ionic strength also plays a crucial role. The presence of salt ions in the solution can screen the electrostatic interactions between the charged polypeptide chains. nih.govmdpi.com Increasing ionic strength generally reduces the electrostatic attraction between PLL and PGA, which can affect complex formation and stability. nih.gov High salt concentrations can lead to the dissociation of polyelectrolyte complexes due to the increased screening effect.

Experimental data using techniques such as dynamic light scattering (DLS) and laser Doppler velocimetry (LDV) can reveal the pH range that favors complexation and provide insights into the size and charge state of the resulting complexes. rsc.orgrsc.org Circular dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of the polypeptides during complex formation at different pH values. rsc.orgrsc.org

Formation and Properties of L-Lysine-Based Supramolecular Hydrogels and Gels

L-lysine and its derivatives are utilized as building blocks for the formation of supramolecular hydrogels and gels. These materials are formed through the self-assembly of small molecules (gelators) via various non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. researchgate.netnih.gov The self-assembly process leads to the formation of a three-dimensional network that can entrap large amounts of solvent, resulting in a gel with solid-like properties. nih.govrsc.org

L-lysine-based gelators, such as Nα, Nε-diacyl-L-lysine derivatives, can form gels in water and alcohol-water mixtures. nih.gov The gelation ability, rheological behavior, and morphology of these gels are influenced by the molecular structure of the gelator and the nature of the solvent. nih.gov Hydrophobic interactions and hydrogen bonding are key driving forces for the formation of these gels. nih.gov For instance, L-lysine derivatives with long-chain acyl groups can act as effective gelators. nih.gov

Supramolecular hydrogels formed from L-lysine-based gelators can exhibit properties such as thermal stability and mechanical strength. researchgate.netrsc.org The thermal stability (indicated by the gel melting temperature, Tgel) and mechanical strength can vary depending on the specific gelator structure and the interactions involved. researchgate.net For example, gelators with urea (B33335) bonds can form hydrogels with high thermal stabilities due to strong bifurcated hydrogen bonding, while those with carboxyl groups might form thermally sensitive gels with high mechanical strength.

The formation of supramolecular hydrogels can also be influenced by the presence of inorganic ions and the pH of the solution, with some L-lysine-based hydrogelators capable of forming gels over a wide pH range and in the presence of various ions. researchgate.netrsc.org

Biomimetic Assembly and Templating with Amino Acid Polypeptides

Amino acid polypeptides, including those derived from L-lysine and L-glutamic acid, are increasingly used in biomimetic assembly and templating approaches. Biomimetic assembly aims to replicate natural biological processes of self-assembly to create functional materials. Polypeptides are attractive for this purpose due to their defined sequences, ability to adopt specific secondary structures, and capacity for diverse non-covalent interactions. beilstein-journals.org

The self-assembly of amino acids and peptides can lead to the formation of various nanostructures, such as nanofibers, nanotubes, and nanoparticles, driven by interactions like hydrogen bonding, electrostatic forces, and hydrophobic interactions. beilstein-journals.orgnih.gov These self-assembled structures can serve as templates for the controlled deposition or mineralization of inorganic materials, mimicking biomineralization processes observed in nature.

Poly(L-glutamic acid) and poly(L-lysine) have been used in layer-by-layer assembly to create multilayer films, which can then be used as templates for silica (B1680970) mineralization. acs.org The conformation of the polypeptide chains within these multilayers, such as the adoption of β-sheet structures, can influence the subsequent templating process. nih.govacs.org

Random copolymers of amino acids like glutamic acid, lysine, and alanine, synthesized by ring-opening polymerization of their N-carboxyanhydrides, have been investigated for their role in the biomimetic mineralization of calcium carbonate. mdpi.com The composition of these copolymers can influence the nucleation and growth of inorganic crystals, demonstrating the ability of polypeptides to direct mineralization processes. mdpi.com

Furthermore, peptides can form coacervate droplets through liquid-liquid phase separation, acting as simple compartments that can sequester molecules. rsc.org This process, driven by non-covalent interactions, including those involving charged amino acids like lysine and glutamate, is being explored in the context of creating biomimetic protocells. rsc.org The ability of polypeptides to self-assemble into diverse structures and interact with other molecules makes them valuable tools for creating complex, functional materials through biomimetic strategies.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID (or CAS Number for Polymers) |

| L-Lysine | 5962 |

| L-Glutamic acid | 33032 |

| Poly(L-lysine) | 72363 |

| Poly(L-glutamic acid) | 25513-46-6 (CAS) |

Data Table: Influence of pH on PLL/PGA Complexation

Based on research findings rsc.org, the complexation of Poly(L-lysine) (PLL) and Poly(L-glutamic acid) (PGA) is highly dependent on pH. The following table illustrates the general observation regarding complex formation at different pH ranges, assuming a constant ionic strength (e.g., 0.01 M NaCl).

| pH Range | PLL Charge State | PGA Charge State | Electrostatic Interaction | Complex Formation Observation |

| Low pH (~3) | Positive | Neutral | Weak | No complexation observed |

| Intermediate pH (~6-8) | Positive | Negative | Strong | Complexation observed |

| High pH (~12) | Neutral | Negative | Weak | No complexation observed |

Note: This table provides a simplified overview based on the pKa values and experimental observations. The exact pH range for complexation can be influenced by factors such as polymer molecular weight, concentration, and ionic strength. rsc.org

Data Table: Effect of Degree of Polymerization on PEC Size

Research on polyelectrolyte complex formation between Poly(L-lysine) (Kn) and Poly(L-Glutamic Acid) (En) with varying degrees of polymerization (DPn) has shown that the size of the resulting complexes is dependent on the chain length. mdpi.comresearchgate.net The following table presents a conceptual representation of this relationship based on reported findings, illustrating how decreasing DPn can lead to a decrease in the hydrodynamic diameter of the PECs at a given concentration and charge ratio. mdpi.comresearchgate.net

| Polypeptide Pair (EDPn/KDPn) | Charge Ratio (E:K) | Hydrodynamic Diameter (nm) (Conceptual) |

| E135/K127 | 1:1 | Larger |

| E51/K55 | 1:1 | Smaller |

| E51/K55 | 1:2 | Smaller (compared to higher DPn) |

Note: This table is illustrative and based on the trend observed in research findings where decreasing DPn resulted in a statistically significant decrease in diameter. mdpi.comresearchgate.net Actual values depend on experimental conditions.

Biochemical Interplay and Mechanistic Studies of L Lysine and L Glutamate in Biological Systems

Biosynthetic Pathways and Precursor-Product Relationships

The biosynthesis of L-lysine and L-glutamate follows distinct pathways, yet they exhibit significant precursor-product relationships, particularly in certain organisms. L-Glutamate serves as a precursor for the biosynthesis of several amino acids, including L-lysine in specific pathways.

In plants, fungi, and bacteria, L-lysine is synthesized through different routes. Plants, algae, and bacteria primarily utilize the diaminopimelate (DAP) pathway, starting from aspartic acid. mdpi.com Yeasts and filamentous fungi, with some exceptions, employ the α-aminoadipic acid (α-AAA) pathway, which initiates with homocitrate, formed from acetyl-CoA and α-ketoglutarate. mdpi.comresearchgate.net In the α-AAA pathway, glutamate (B1630785) reacts with α-ketoadipate to form α-amino adipate, which is subsequently converted to L-lysine. researchgate.net This highlights glutamate's role as an amino donor in lysine (B10760008) biosynthesis in these organisms.

In mammals, L-lysine is an essential amino acid and cannot be synthesized de novo, thus requiring dietary intake. mdpi.com However, studies in the mammalian central nervous system have shown that lysine can act as an important precursor for the de novo synthesis of glutamate via the saccharopine pathway. capes.gov.brnih.gov This indicates a reversal of the typical precursor-product relationship observed in some biosynthetic routes.

Catabolic Pathways and Interconversion Mechanisms

Both L-lysine and L-glutamate undergo catabolism through specific pathways, and mechanisms for their interconversion exist.

L-Lysine catabolism primarily occurs via the saccharopine pathway in animals and plants, although the pipecolate pathway also plays a role, particularly in the mammalian brain. mdpi.comnih.gov In the saccharopine pathway, L-lysine is initially converted to saccharopine through condensation with α-ketoglutarate. mdpi.comresearchgate.netscielo.br Saccharopine is then cleaved to yield α-aminoadipic semialdehyde and glutamate. mdpi.comscielo.br This step directly demonstrates the interconversion of lysine into glutamate during its degradation. The α-aminoadipic semialdehyde is further metabolized to α-aminoadipic acid, which eventually enters the Krebs cycle. researchgate.net

In Pseudomonas putida, L-lysine catabolism involves two parallel pathways: the δ-aminovalerate pathway and a pathway involving racemization to D-lysine and subsequent metabolism through α-aminoadipate. asm.org Both pathways lead to intermediates that can be channeled into the Krebs cycle. asm.org

L-Glutamate catabolism primarily involves its conversion to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion can occur through transamination reactions or oxidative deamination catalyzed by glutamate dehydrogenase. arvojournals.org Glutamate can also be converted to glutamine by glutamine synthetase. arvojournals.orgwikipedia.org

The interconversion between lysine and glutamate is evident in the catabolic pathways, where the breakdown of lysine directly produces glutamate. mdpi.comscielo.br

Enzymatic Activities Regulating Amino Acid Homeostasis and Production

Glutamate dehydrogenase (GDH) is a key enzyme involved in the reversible deamination of L-glutamate to α-ketoglutarate, linking glutamate metabolism to the TCA cycle. arvojournals.orgebi.ac.uk GDH is involved in both ammonia (B1221849) assimilation and glutamate catabolism, and its activity is crucial for maintaining the balance between glutamate and α-ketoglutarate. ebi.ac.uk

In lysine catabolism via the saccharopine pathway, the initial steps are catalyzed by lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). scielo.brfrontiersin.orgscielo.br In animals and plants, these two activities are often found on a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS). citeab.combiorxiv.orgnih.govannualreviews.org LKR catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine, while SDH hydrolyzes saccharopine into α-aminoadipic semialdehyde and glutamate. frontiersin.orgscielo.brbiorxiv.orgnih.govfrontiersin.org The activity of LKR, the first committed step in lysine degradation, is considered a potential rate-limiting step. biorxiv.orgnih.gov The regulation of these enzymes, particularly the bifunctional LKR/SDH, is important for controlling lysine homeostasis. annualreviews.org

In the context of lysine production, particularly in microorganisms like Corynebacterium glutamicum, enzymes involved in both lysine and glutamate biosynthesis, as well as central metabolic pathways like the TCA cycle, are targets for genetic engineering to improve yield. nih.gov For example, glutamate is an essential precursor for lysine biosynthesis in C. glutamicum, and increasing its availability can enhance lysine production. nih.gov

Amino Acid Transporter Systems and Membrane Permeation Dynamics

The transport of L-lysine and L-glutamate across biological membranes is mediated by specific amino acid transporter systems, which exhibit distinct substrate specificities and transport mechanisms.

L-Lysine, being a cationic amino acid, is transported by cationic amino acid transporters. In human placenta, mediated influx of L-lysine occurs through at least two systems: system y+ and system y+L. nih.gov System y+ is a classical cationic amino acid transporter, while system y+L is a high-affinity system that can also be inhibited by some neutral amino acids in the presence of sodium. nih.gov The influx of lysine through system y+ is significantly influenced by membrane potential. nih.gov At the blood-brain barrier, system y+ mediates the brain uptake of cationic amino acids, including lysine. familiasga.comfrontiersin.org

L-Glutamate is an anionic amino acid at physiological pH and is transported by specific glutamate transporters. These transporters are crucial for maintaining extracellular glutamate concentrations, particularly in the nervous system where glutamate is a major neurotransmitter. arvojournals.org Glutamate transporters are often sodium-dependent, facilitating the uptake of glutamate into cells against its concentration gradient. frontiersin.org While some transporters have broad specificity, others are more selective for glutamate. frontiersin.org For instance, the human ASCT2 transporter shows asymmetric specificity for amino acids and is not reported to transport glutamate or lysine. frontiersin.org

The coordinated action of different transporter systems with varying specificities and mechanisms is essential for the proper distribution and homeostasis of amino acids like lysine and glutamate within tissues and across biological barriers. frontiersin.orgfrontiersin.org

Post-Translational Modifications on Lysine Residues Influencing Protein Function and Metabolism

Lysine residues in proteins are subject to a wide array of post-translational modifications (PTMs) on their ε-amino group, which significantly influence protein function, stability, localization, and interactions, thereby impacting cellular metabolism and other processes. oup.comfrontiersin.orgoup.comabcam.comnih.gov

These modifications are widespread and versatile, playing crucial roles in diverse biological processes, including transcription regulation, signaling transduction, protein degradation, and cell metabolism. oup.comoup.com Dysregulation of lysine PTMs has been implicated in various diseases. oup.comoup.com

Common lysine PTMs include acetylation, methylation, ubiquitination, sumoylation, and acylation (such as propionylation, butylation, crotonylation, malonylation, succinylation, and glutarylation). oup.comfrontiersin.orgabcam.comnih.gov

Acetylation: The reversible addition of an acetyl group to the ε-amino group of lysine. This modification can quench the positive charge of lysine, affecting protein structure and interactions. frontiersin.orgabcam.com It is regulated by lysine acetyltransferases (writers) and lysine deacetylases (erasers) and plays a key role in gene expression, chromatin remodeling, and metabolism. abcam.comnih.gov

Methylation: Lysine residues can be mono-, di-, or tri-methylated. abcam.comnih.gov This modification is mediated by methyltransferases (writers) and demethylases (erasers) and is particularly important in regulating chromatin structure and gene transcription. abcam.comnih.gov

Ubiquitination: The conjugation of ubiquitin to lysine residues. This is a crucial PTM involved in protein degradation via the ubiquitin-proteasome pathway, as well as regulating processes like cell proliferation and DNA repair. abcam.com

Sumoylation: The conjugation of Small Ubiquitin-like Modifiers (SUMOs) to lysine residues, involved in processes like DNA damage repair, gene transcription, and protein degradation. oup.com

Acylation: A diverse group of modifications involving the addition of various acyl groups to lysine. These modifications can affect protein stability, localization, enzyme activity, and protein-protein interactions. oup.comfrontiersin.org Recent discoveries of "atypical" acylations like succinylation, malonylation, and glutarylation suggest a link between metabolism and protein modifications. nih.gov

These PTMs on lysine residues contribute to the complexity and dynamic regulation of the proteome, allowing for fine-tuning of protein function in response to cellular signals and metabolic status. abcam.comnih.gov

Advanced Analytical Methodologies for Co Detection and Quantification of L Lysine and L Glutamate

Chromatographic Techniques for Simultaneous Amino Acid Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the simultaneous separation and quantification of amino acids. HPLC allows for both structural and functional analysis and purification. The separation power of HPLC is enhanced by using small particles and increasing solvent flow velocity, enabling analysis in a relatively short time.

LC-MS/MS methods offer high selectivity and sensitivity for the analysis of underivatized amino acids, often requiring simpler sample preparation compared to methods requiring derivatization. A reliable LC-MS/MS method has been developed and validated for the simultaneous quantification of 20 proteinogenic L-amino acids, including L-Glutamic acid and L-Lysine, in small volumes of mouse plasma.. This method utilized hydrophilic interaction chromatography (HILIC) for separation and achieved chromatographic separation on an Intrada Amino Acid column within 13 minutes. The method involved gradient elution with an aqueous solution containing ammonium (B1175870) formate (B1220265) and an organic mobile phase containing acetonitrile, water, and formic acid.. Individual amino acids and corresponding stable-isotope-labeled internal standards were analyzed by multiple reaction monitoring (MRM) in positive ion mode.

Another LC-MS/MS method has been developed for the simultaneous detection and quantification of lysine (B10760008) degradation metabolites, including L-glutamic acid, in plasma samples without the need for derivatization.. This method utilized a pentafluorophenyl (PFP) column for satisfactory retention and separation of polar analytes. The analysis showed good correlations (R²) between signal intensity and actual analyte concentrations, generally greater than 0.99 for standard curves.. Detection limits (LODs) for the analytes ranged from 1.6 to 15 nM, and limits of quantification (LOQs) ranged from 6.1 to 25.33 nM..

HPLC coupled with mass spectrometry (HPLC-MS) is also used for the simultaneous determination of amino acids. A method using HPLC-MS/MS with precolumn derivatization with dansyl chloride has demonstrated excellent analytical performance for amino acid determination in samples like wines, offering suitable sensitivity and selectivity through tandem mass spectrometry based on multiple reaction monitoring..

HPLC with UV detection can also be used for amino acid analysis, although it may require derivatization for sufficient sensitivity. Post-column derivatization methods involve separating amino acids in the column and then mixing them with a reagent before detection, offering excellent quantitative performance and reproducibility. Pre-column derivatization involves derivatizing amino acids before injection, which can minimize reagent consumption and increase sensitivity.

Spectrophotometric and Fluorimetric Approaches for Differential Quantification

Spectrophotometric and fluorimetric methods are also employed for the quantification of amino acids, including L-Glutamate and L-Lysine. Spectrophotometric methods often rely on colorimetric reactions. For example, the ninhydrin (B49086) reaction is frequently used to determine amino acid concentrations, including lysine, based on the reaction with primary amino groups. The reaction product of L-lysine and ninhydrin in a water-dimethyl sulfoxide (B87167) solution exhibits absorption maxima at 420 and 500 nm. The intensity of the color is affected by pH, with highest stability observed at pH 8–9.

Fluorimetry generally offers higher sensitivity and specificity compared to spectrophotometric methods, with 10 to 1,000 times greater sensitivity in comparison to absorbance measurements. Fluorimetric approaches can overcome limitations of other methods like HPLC, spectrophotometry, and enzyme biosensors for L-glutamate determination, such as low sensitivity or difficulty in high-throughput formats. Enzymatic recycling coupled with sensitive indicators like resazarin and Amplex Red has been used in microplate-based fluorimetric approaches for estimating glutamate (B1630785), showing significantly higher sensitivity.

Spectrophotometric methods for L-glutamate determination can also utilize enzymatic reactions. A method based on the use of immobilized L-glutamate dehydrogenase allows for spectrophotometric determination of L-glutamate at 494 nm.

Development of Enzyme-Based Biosensors for Specific Amino Acid Detection

Enzyme-based biosensors provide a selective and often rapid approach for the detection and quantification of specific amino acids like L-Glutamate and L-Lysine. These biosensors utilize enzymes that specifically interact with the target amino acid, producing a signal proportional to its concentration.

For L-Glutamate detection, biosensors frequently employ L-glutamate oxidase (GO) or glutamate dehydrogenase immobilized on electrode surfaces or in columns. A biosensor based on immobilized L-glutamate oxidase has been developed for determining monosodium glutamate (MSG) in food samples, measuring oxygen consumption during the enzymatic reaction. This sensor showed a linear response in a certain concentration range of MSG.

A chemiluminometric flow-through sensor for the simultaneous determination of L-glutamate and L-lysine in a single sample has been developed using immobilized oxidases. This sensor system produced distinct peaks for glutamate and lysine, allowing for their simultaneous quantification. Calibration graphs for glutamate and lysine were linear within specific nanomolar ranges.

Enzyme immobilization is a critical factor in the fabrication of enzyme-based biosensors, with covalent attachment being a method to ensure stable interaction between the enzyme and its support, preventing leaching and improving efficiency. Amino acid side chains such as those of lysine and glutamic acid can be involved in covalent attachment for enzyme immobilization.

High-Throughput Platforms for Amino Acid Profiling

High-throughput platforms are essential for the rapid and comprehensive analysis of amino acid profiles in numerous samples. LC-MS/MS-based targeted metabolomics platforms are widely used for high-throughput and high-sensitivity amino acid analysis. These platforms can quantify a wide range of amino acids and their derivatives.

A high-throughput UPLC-MS/MS platform combined with a standardized kit and stable-isotope labeled standards provides a reproducible workflow for quantitative amino acid analysis in biological samples. This approach addresses limitations of methods like flow injection analysis (FIA) tandem mass spectrometry (MS/MS), which may struggle to distinguish isobaric species.

Capillary electrophoresis in combination with fluorescent derivatization has also been used for high-throughput quantification of primary amine-containing metabolites, including amino acids, in large collections of genetic variants. This approach allows for the measurement of amino acid levels in numerous samples and the identification of characteristic metabolite profiles.

Computational Chemistry and Molecular Modeling of L Lysine and L Glutamate Interactions

Molecular Dynamics Simulations of Amino Acid and Polypeptide Conformations

Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules, MD can provide insights into the conformational dynamics of individual amino acids, polypeptides, and their interactions.

Studies utilizing MD simulations have explored the interactions between poly(L-lysine) (PLL) and poly(L-glutamic acid) (PGA), highlighting the significant impact of pH on their assembly mechanism and properties. These simulations reveal associated intra- and intermolecular binding changes, the role of hydrogen bonding, and alterations in secondary structure, aiding in the interpretation of experimental data rsc.orgrsc.org. MD simulations can reveal how factors like intrinsic versus extrinsic charge compensation influence these interactions rsc.orgrsc.org.

Furthermore, MD simulations have been employed to investigate the dynamics of charged amino acid side chains, including lysine (B10760008) and glutamate (B1630785), within proteins. These simulations suggest that the side-chain motions of these charged residues can determine long-range effects in proteins mdpi.com. The relative positions of atoms in lysine (NZ) and glutamate (CD) side chains have been monitored during simulations to identify short-distance reciprocal approaches mdpi.com.

MD simulations have also been used in the context of protein formulations, such as studying the effects of excipients like arginine, lysine, and glutamate on hydrophobic interactions and solvent network integrity. These simulations can reveal how mixtures of these amino acids influence the stability of hydrophobic polymers, providing insights into their mechanisms as excipients rsc.org. For instance, MD simulations have shown that arginine's effectiveness in stabilizing hydrophobic polymer folding can be augmented by the addition of lysine or glutamate, which is attributed to a reduction in destabilizing polymer-excipient interactions rsc.org. Network theory principles applied to MD trajectories can characterize the local solvent network embedding hydrophobic polymers in the presence of these amino acids rsc.org.

In the context of protein engineering, MD simulations have been used in conjunction with molecular biology techniques to design mutations in proteins, such as dockerin proteins, to improve their stability or interaction with other components mdpi.com. MD simulation results can help maintain a stable angle structure in modified proteins and correlate with improved fermentation yields in applications like L-lysine fermentation mdpi.com.

MD simulations can also refine the results obtained from molecular docking studies and provide further validation for predicted binding poses and interactions mdpi.com.

Homology Modeling and Structural Refinement of Binding Proteins

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template). This is particularly useful when experimental structures are not available. Homology modeling has been extensively applied to study proteins that interact with L-Lysine and L-Glutamate.

For glutamate-binding proteins, homology models have been developed to understand their structure and function. For example, homology modeling of a glutamate ABC-transporter component in Clostridium perfringens indicated a glutamate binding protein with two distinct lobes, characteristic of substrate binding proteins bioinformation.net. These models suggest that the carboxylates of glutamate might be stabilized by electrostatic interactions with basic residues bioinformation.net. Homology-based molecular modeling has also been used to study the glutamate binding site on NMDA receptor subunits, indicating that specific residues are involved in ligating the alpha-aminocarboxylic acid groups of agonists like glutamate nih.gov. Homology models of the ligand-binding domains of the human umami receptor (T1R1+T1R3), based on metabotropic glutamate receptor structures, have been constructed to study glutamate binding mpg.de. These models, combined with MD simulations, help identify probable binding sites and specific interactions mpg.de. Homology modeling has also informed ligand discovery for glutamine transporters like ASCT2, based on structures of related transporters frontiersin.org.

For lysine-binding proteins, homology modeling has been used to predict the structure of transporters and enzymes. A homology model of the LysP-related transporter STM2200 from Salmonella typhimurium was created based on the crystal structure of a related transporter (ApcT) to identify possible ligand binding sites for L-lysine nih.govnih.gov. Homology modeling has also been applied to L-lysine decarboxylase (LDC), using known LDC structures as templates, to visualize the protein structure and predict substrate binding sites plos.orgresearchgate.net. For instance, homology models of Ldc1E have identified residues potentially involved in L-lysine binding plos.orgresearchgate.net. Homology modeling has also been used to study proteins where lysine residues are subject to modifications, such as acetylation, and how these modifications might affect DNA binding frontiersin.org.

Homology models provide a structural basis for further computational studies, such as molecular docking, to investigate ligand-receptor interactions mdpi.combioinformation.netnih.govnih.govnih.govplos.orgresearchgate.netmdpi.comfortunejournals.cominnovareacademics.inoup.comresearchgate.net. Refinement of homology models is often performed before docking to ensure accuracy.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor molecule. This method is valuable for understanding how small molecules like L-Lysine and L-Glutamate interact with their target proteins.

Molecular docking studies have been conducted to investigate the binding of glutamate to various receptors, including ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs) mdpi.cominnovareacademics.inresearchgate.netinformaticsjournals.co.inacs.org. These studies aim to identify the binding sites, key interacting residues, and the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) innovareacademics.inoup.com. Docking can reveal differences in the agonist binding pocket between different receptor subtypes, suggesting varying affinities for amino acids like glutamate mdpi.com. Reverse docking approaches have also been used to identify potential protein targets for a given ligand, such as the identification of the glutamate gluR2 receptor as being affected by caffeine (B1668208) toxicity informaticsjournals.co.in. The consideration of water molecules in docking studies is recognized as important, as water can form bridging networks that influence ligand binding acs.org.

Molecular docking has also been applied to study the interaction of lysine with proteins. For example, docking models of L-lysine with L-lysine decarboxylase have predicted potential substrate binding sites and the residues involved plos.orgresearchgate.net. Docking studies have also been used to investigate the potential of lysine as a molecular bridge between VEGF and its receptor, suggesting it might augment binding stability fortunejournals.comfortuneonline.org. Flexible docking simulations have been used to confirm the exclusivity of L-lysine ε-amino acylation at the molecular level oup.com.

Molecular docking is often used in conjunction with homology modeling, where the predicted protein structure serves as the receptor for docking studies mdpi.combioinformation.netnih.govnih.govnih.govplos.orgresearchgate.netmdpi.comfortunejournals.cominnovareacademics.inoup.comresearchgate.net. The results from docking can be further validated and refined by molecular dynamics simulations mdpi.com.

In Silico Prediction of Metabolic Fluxes and Regulatory Networks

In silico prediction of metabolic fluxes involves using computational models of cellular metabolism to simulate and analyze the flow of metabolites through biochemical pathways. This approach is particularly relevant for optimizing the production of amino acids like L-Lysine.

Genome-scale metabolic models of microorganisms, such as Corynebacterium glutamicum, a key organism for industrial amino acid production, are used for in silico flux analysis sciengine.comnih.govscispace.comasm.org. These models allow for the prediction of metabolic fluxes under different conditions and genetic modifications sciengine.comnih.govscispace.com. In silico analysis can identify potential bottlenecks and targets for metabolic engineering to increase the production of desired compounds like L-lysine sciengine.comnih.govscispace.comasm.orgcapes.gov.br.

Studies have used in silico pathway analysis to predict optimal flux profiles for L-lysine production asm.orgcapes.gov.br. By analyzing elementary modes, which represent the simplest pathways through a metabolic network, researchers can identify reactions whose fluxes are correlated with the objective flux (e.g., lysine production) nih.govscispace.com. This "Flux Design" approach can predict genetic targets for amplification or downregulation to improve production strains nih.govscispace.com. For example, in silico simulations have successfully aided the rational engineering of L-valine overproducing strains by identifying gene knockout targets sciengine.com. Similarly, in silico flux response analysis has been used to address issues like acetic acid production sciengine.com.

Metabolic flux analysis, often informed by in silico predictions, can reveal how genetic modifications, such as downregulating enzymes in the tricarboxylic acid (TCA) cycle, can redirect flux towards lysine biosynthesis, leading to increased production asm.orgcapes.gov.br. Experimental validation using techniques like 13C isotope studies can confirm the flux changes predicted in silico asm.orgcapes.gov.br.

Data Table: Examples of Computational Studies on L-Lysine and L-Glutamate

| Computational Method | Compound(s) Studied | System/Target | Key Findings | Citation |

| Molecular Dynamics Simulations | Poly(L-lysine), Poly(L-glutamic acid) | Polyelectrolyte complexes | pH impacts assembly, reveals intra/intermolecular binding, H-bonding, secondary structure changes. | rsc.orgrsc.org |

| Molecular Dynamics Simulations | Lysine, Glutamate | Charged amino acid side chains in proteins | Side-chain motions influence long-range effects. | mdpi.com |

| Molecular Dynamics Simulations | Lysine, Glutamate, Arginine | Hydrophobic polymer in solution | Augment arginine's effectiveness as excipient by reducing polymer-excipient interactions. | rsc.org |

| Homology Modeling | Glutamate | C. perfringens glutamate ABC-transporter | Predicted glutamate binding protein structure with two lobes, electrostatic interactions stabilize carboxylates. | bioinformation.net |

| Homology Modeling | Glutamate | NMDA receptor subunits | Identified residues involved in ligating alpha-aminocarboxylic acid groups. | nih.gov |

| Homology Modeling | Glutamate | Human umami receptor (T1R1+T1R3) | Constructed models based on mGluR structures to study binding sites. | mpg.de |

| Homology Modeling | Lysine | S. typhimurium LysP-related transporter | Predicted structure based on ApcT to identify ligand binding sites. | nih.govnih.gov |

| Homology Modeling | Lysine | L-lysine decarboxylase (Ldc1E) | Predicted structure and potential substrate binding sites. | plos.orgresearchgate.net |

| Molecular Docking | Glutamate | Ionotropic/Metabotropic glutamate receptors | Predicted binding poses, identified key interacting residues, revealed differences in binding pockets. | mdpi.cominnovareacademics.inresearchgate.netinformaticsjournals.co.inacs.org |

| Molecular Docking | Lysine | L-lysine decarboxylase | Predicted potential substrate binding sites and involved residues. | plos.orgresearchgate.net |

| Molecular Docking | Lysine | VEGF receptor | Suggested potential as a molecular bridge augmenting binding stability. | fortunejournals.comfortuneonline.org |

| In Silico Metabolic Flux Analysis | L-Lysine | Corynebacterium glutamicum metabolic network | Predicted optimal flux profiles, identified genetic targets for increased production, correlated flux changes with metabolic engineering. | sciengine.comnih.govscispace.comasm.orgcapes.gov.br |

Biotechnological Production and Metabolic Engineering for L Lysine and L Glutamate Synthesis

Strain Development and Optimization in Industrial Microorganisms (e.g., Corynebacterium glutamicum)

Corynebacterium glutamicum is widely recognized as a principal industrial workhorse for the fermentative production of amino acids, including L-glutamate and L-lysine. nih.govoup.comnih.govresearchgate.net Escherichia coli is also a significant strain used for L-lysine production, noted for its well-characterized genetics and rapid growth. nih.govfrontiersin.org Strain development efforts have historically involved classical mutagenesis and selection techniques, leading to the isolation of auxotrophic and regulatory mutants with enhanced production capabilities. nih.govnii.ac.jpresearchgate.net

Modern strain development heavily relies on genetic and metabolic engineering to rationally modify microbial genomes and optimize biosynthetic pathways. nih.govoup.comnih.govfrontiersin.orgacs.orgmdpi.com These approaches aim to increase carbon flux towards the desired amino acid, alleviate feedback inhibition of key enzymes, improve nutrient uptake, and enhance product export. nih.govresearchgate.net Optimization of fermentation parameters, such as time, pH, temperature, and substrate concentration, also plays a crucial role in maximizing L-lysine production titers and yields. nih.govresearchgate.net Studies have shown that optimizing these parameters can lead to significant increases in production. For instance, immobilized C. glutamicum cells demonstrated higher L-lysine production (31.58 g/L) compared to free cells (26.34 g/L) under optimized conditions. nih.gov

Engineering of Central Metabolic Pathways for Enhanced Precursor Supply

Efficient production of L-lysine and L-glutamate requires optimizing the supply of their metabolic precursors, which are derived from central carbon metabolism. Key nodes in these pathways, such as the phosphoenolpyruvate (B93156)–pyruvate (B1213749)–oxaloacetate (PEP–pyruvate–OAA) node and the tricarboxylic acid (TCA) cycle, are primary targets for metabolic engineering. nih.govresearchgate.netmdpi.com

For L-lysine biosynthesis, oxaloacetate (OAA) and L-glutamate are essential precursors. nih.gov Engineering strategies often focus on increasing the replenishment of OAA while potentially reducing its consumption in competing pathways like the TCA cycle. nih.gov Modifying enzymes at the PEP–pyruvate–OAA node, such as pyruvate carboxylase (Pyc) and phosphoenolpyruvate carboxylase (Ppc), can redirect carbon flux towards OAA. researchgate.netmdpi.com Rational modification of the TCA cycle, for example, by adjusting the activity of citrate (B86180) synthase (GltA), has been shown to improve OAA and L-glutamate availability, leading to increased L-lysine production. nih.gov One study demonstrated that engineering the TCA cycle in C. glutamicum increased L-lysine titer from 14.47 ± 0.41 g/L to 23.86 ± 2.16 g/L in shake-flask fermentation. nih.gov

The pentose (B10789219) phosphate (B84403) pathway (PPP) is also important, particularly for generating NADPH, a crucial cofactor for certain steps in L-lysine biosynthesis. researchgate.netsci-hub.se Engineering efforts to enhance flux through the PPP or improve cofactor availability (NADPH and ATP) can significantly boost amino acid production. sci-hub.senih.gov

Rational Design of Synthetic Biology Elements for Amino Acid Biosynthesis

Synthetic biology approaches, including the rational design and construction of novel biological parts and pathways, are increasingly applied to enhance amino acid biosynthesis. researchgate.netresearchgate.netmdpi.com This involves designing or modifying enzymes with desired properties, assembling artificial metabolic routes, and creating regulatory elements to precisely control gene expression and metabolic flux. researchgate.netmdpi.combiosynsis.com

Rational protein design, often guided by structural information and computational modeling, can be used to engineer key enzymes to reduce feedback inhibition or alter cofactor specificity. For example, homoserine dehydrogenase (HSDH), an enzyme involved in the biosynthesis of amino acids competing with lysine (B10760008), has been rationally engineered in C. glutamicum to be inhibited by L-lysine, thereby diverting flux towards lysine production. nih.gov Similarly, rational design of homoserine citrate synthase (HCS) has been explored to reduce feedback inhibition by lysine, aiming to improve lysine productivity in yeast. nih.gov

Synthetic biology elements can also be used to create artificial pathways for the production of L-lysine derivatives or to improve the efficiency of existing pathways. mdpi.com The assembly of multi-enzyme complexes or the spatial organization of enzymes within the cell using scaffolding can shorten the diffusion distance of intermediates and enhance catalytic efficiency. mdpi.com

Utilization of Alternative Carbon Sources and Substrates in Fermentation Processes

Traditionally, L-lysine and L-glutamate fermentation processes have relied on readily available and inexpensive carbon sources such as glucose from starch hydrolysates and sucrose/fructose from molasses. nih.govnii.ac.jpsci-hub.se However, to improve sustainability and reduce reliance on food-competing resources, significant research focuses on enabling industrial microorganisms, particularly C. glutamicum, to utilize a broader spectrum of alternative carbon sources. oup.comcaister.comnih.govfrontiersin.orguni-bielefeld.de

Metabolic engineering has allowed C. glutamicum to efficiently utilize various non-conventional substrates, including:

Starch: By expressing amylase enzymes, C. glutamicum strains have been engineered to directly utilize starch, sometimes resulting in higher L-lysine production yields compared to glucose. nih.govnii.ac.jpsci-hub.se

Glycerol (B35011): As a major byproduct of biodiesel production, glycerol is a promising alternative carbon source. Engineered C. glutamicum strains expressing E. coli glycerol utilization genes can grow on glycerol and produce L-glutamate and L-lysine. nih.govsci-hub.sefrontiersin.org

Pentose Sugars: Components of lignocellulosic biomass hydrolysates, such as arabinose and xylose, can be utilized by engineered C. glutamicum strains for amino acid production. nih.govnih.govsci-hub.sefrontiersin.org

Amino Sugars: Glucosamine, N-acetylglucosamine, and N-acetylmuramic acid, derived from chitin (B13524) or peptidoglycan, have also been explored as alternative substrates for L-lysine and L-glutamate production in engineered C. glutamicum. frontiersin.orgfrontiersin.org

The ability to utilize these diverse and often cheaper feedstocks contributes to the economic viability and environmental sustainability of L-lysine and L-glutamate production. oup.comcaister.comnih.gov

Illustrative Data Table:

| Strain / Engineering Strategy | Carbon Source(s) | Product | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| C. glutamicum ZL-92 (engineered for glucose uptake) | Glucose | L-Lysine | 201.6 | 0.65 | 5.04 | sci-hub.se |

| C. glutamicum DM1730 (engineered for glycerol utilization) | Glycerol-Glucose Mix | L-Lysine | 36.26 | 0.236 | 0.75 | sci-hub.se |

| C. glutamicum (engineered TCA cycle) | Glucose | L-Lysine | 23.86 ± 2.16 | - | 0.50 | nih.gov |

| C. glutamicum (immobilized cells) | Glucose (optimized) | L-Lysine | 31.58 | - | - | nih.gov |

| C. glutamicum (expressing E. coli arabinose utilization genes) | Arabinose | L-Glutamate | ~5.4 | - | - | nih.gov |

| C. glutamicum (expressing E. coli arabinose utilization genes) | Arabinose | L-Lysine | ~18.1 | - | - | nih.gov |

| C. glutamicum (utilizing N-acetylmuramic acid) | N-acetylmuramic acid | L-Lysine | - | - | - | frontiersin.org |

| C. glutamicum (utilizing N-acetylmuramic acid) | N-acetylmuramic acid | L-Glutamate | - | - | - | frontiersin.org |

Note: Yield and productivity data may not be available or directly comparable across all studies due to variations in fermentation processes and reporting.

Emerging Research Directions and Future Perspectives in L Lysine and L Glutamate Research

Exploration of Uncharacterized Intermolecular Complexes and Their Biological Significance

The interaction between L-Lysine and L-Glutamate can lead to the formation of molecular complexes, including the salt L-Lysine L-glutamate. Studies on related complexes, such as L-Lysine D-glutamate, provide valuable insights into the molecular aggregation and interaction patterns that can occur between these amino acids. X-ray diffraction studies have revealed the crystal structures of such complexes, detailing how the molecules arrange themselves and the types of interactions, such as hydrogen bonding, that stabilize the structures. nih.gov For instance, in L-Lysine D-glutamate crystals, the side chain amino groups of lysine (B10760008) form infinite sequences involving alternating amino and carboxylate groups. The molecular aggregation in this complex shows similarities to other amino acid complexes, forming double layers composed of both molecule types. nih.gov